molecular formula C8H15ClN2O B1490634 1,8-Diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1389313-57-8

1,8-Diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B1490634
CAS No.: 1389313-57-8
M. Wt: 190.67 g/mol
InChI Key: LRICLOKLOIFZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway . TYK2/JAK1 kinases are involved in the regulation of immune responses .

Mode of Action

this compound interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1 .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes . The downstream effects include the prevention of programmed cell death and the regulation of immune responses .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells . It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.

Biochemical Analysis

Biochemical Properties

1,8-Diazaspiro[4.5]decan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 inhibits the kinase activity, thereby blocking the necroptotic pathway and potentially offering therapeutic benefits in inflammatory diseases .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, this compound demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and altered gene expression patterns associated with inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of RIPK1, this compound inhibits its kinase activity, preventing the phosphorylation events required for necroptosis . This inhibition disrupts the downstream signaling cascade, ultimately leading to reduced cell death and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and refrigeration conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity, reducing necroptosis and inflammation At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic use

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis and inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and potential therapeutic effects, highlighting the importance of studying its transport and distribution mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

1,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRICLOKLOIFZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389313-57-8
Record name 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.